6-Aminopyridazine-3-carboxamide
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Overview
Description
6-Aminopyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring with an amino group at the 6-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dichloropyridazine with ammonia, followed by the introduction of the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), primary or secondary amines (from reduction), and substituted pyridazine derivatives (from substitution).
Scientific Research Applications
6-Aminopyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Aminopyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with biological targets, affecting their activity. The pyridazine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with only the pyridazine ring.
Pyridazinone: Contains a carbonyl group at the 3-position instead of the carboxamide group.
6-Aminopyridazine: Lacks the carboxamide group at the 3-position.
Uniqueness
6-Aminopyridazine-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which allow for a diverse range of chemical reactions and interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research and application.
Properties
IUPAC Name |
6-aminopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,6,9)(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBHAXHLAOGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-37-5 |
Source
|
Record name | 6-aminopyridazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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